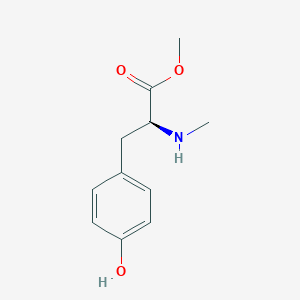

Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate

Vue d'ensemble

Description

Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound known for its significant role in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and exhibits properties that make it valuable in medicinal chemistry and biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the following steps:

Starting Material: The synthesis begins with (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid.

Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of the methyl ester group into the compound, making the process more sustainable and scalable .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce an alcohol or amine derivative.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate has shown potential as a drug candidate due to its various biological activities:

- Anti-inflammatory Properties: Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neurotransmitter Modulation: Studies suggest that it can influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders .

- Antioxidant Effects: The hydroxyl group contributes to its antioxidant properties, which can protect cells from oxidative stress.

Biochemical Studies

This compound is utilized in biochemical research to explore its interactions with biological macromolecules:

- Protein Interactions: Investigations focus on how this compound interacts with proteins involved in neurotransmission and inflammation pathways. Understanding these interactions can provide insights into its therapeutic mechanisms.

- Enzyme Reactions: It serves as a substrate or inhibitor in enzyme kinetics studies, helping elucidate metabolic pathways.

Material Science

In material science, this compound is explored for its potential use in developing new materials:

- Polymer Chemistry: The compound can act as a building block for synthesizing polymers with specific functional properties, such as enhanced solubility or biocompatibility.

- Nanotechnology: Its unique properties may contribute to the development of nanomaterials for drug delivery systems, improving bioavailability and targeting efficiency.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered at specific dosages. This finding supports its potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. These results suggest its potential application in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in neurotransmission and metabolic processes.

Comparaison Avec Des Composés Similaires

Phenylalanine: The parent compound from which Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is derived.

Tyrosine: Another amino acid with a similar structure, differing by the presence of a hydroxyl group on the aromatic ring.

Dopamine: A neurotransmitter with structural similarities, particularly in the aromatic ring and amine group.

Uniqueness: this compound is unique due to its esterified structure, which can influence its solubility, reactivity, and biological activity compared to its non-esterified counterparts .

Activité Biologique

Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, also known as EM703, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of pulmonary fibrosis and other fibrotic diseases. This article delves into the biological activity of EM703, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a specific stereochemistry that contributes to its biological activity. Its structure includes a methylamino group and a hydroxyphenyl moiety, which are critical for its interaction with biological targets.

Research indicates that EM703 exhibits several biological activities:

- Anti-fibrotic Effects : EM703 has been shown to significantly reduce hydroxyproline content in lung tissues, indicating its potential to mitigate fibrosis. In studies involving bleomycin-induced pulmonary fibrosis models, EM703 treatment resulted in diminished collagen production and reduced expression of fibrosis markers such as α-SMA (alpha-smooth muscle actin) and collagen 3α1 .

- Inhibition of TGF-β Signaling : Transforming growth factor-beta (TGF-β) is a key mediator in fibrotic processes. EM703 has been reported to inhibit TGF-β-induced proliferation of mouse lung fibroblasts (MLg2908), effectively reversing the upregulation of fibrotic markers induced by TGF-β exposure. This suggests a mechanism where EM703 modulates the TGF-β/Smad signaling pathway to exert its anti-fibrotic effects .

- Impact on Cytokine Production : The compound also demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in experimental models. This reduction correlates with an increase in antioxidant levels, showcasing EM703's potential as an anti-inflammatory agent .

Case Studies

- Pulmonary Fibrosis Model : In a study utilizing a bleomycin-induced pulmonary fibrosis model, administration of EM703 led to significant improvements in lung histopathology. The treatment not only reduced collagen deposition but also improved survival rates in treated mice compared to controls .

- Cell Culture Studies : In vitro studies on MLg2908 cells demonstrated that EM703 effectively inhibited TGF-β-induced fibroblast proliferation and collagen synthesis. The compound's ability to modulate the expression of key proteins involved in fibrosis highlights its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities observed with EM703 compared to other known anti-fibrotic agents:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| EM703 | TGF-β inhibition, anti-inflammatory | Reduced hydroxyproline levels and collagen production in lung tissues; improved survival in animal models |

| Metformin | IGF-1 pathway modulation | Increased survival rates and reduced collagen deposition in bleomycin-treated mice |

| Emodin | Nrf2 signaling pathway activation | Anti-inflammatory effects; reduced pro-inflammatory cytokines |

Propriétés

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGVQUKFXIDBNH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553001 | |

| Record name | Methyl N-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70963-39-2 | |

| Record name | Methyl N-methyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.